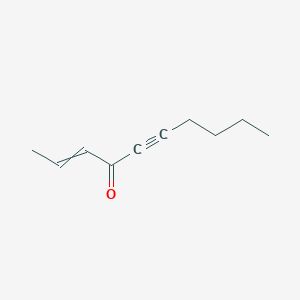
Dec-2-EN-5-YN-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-2-EN-5-YN-4-one is an organic compound that belongs to the class of enynones, which are characterized by the presence of both a double bond and a triple bond conjugated with a carbonyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dec-2-EN-5-YN-4-one typically involves the use of alkynes and enones as starting materials. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method provides a straightforward route to the compound, although it requires careful control of reaction conditions to prevent isomerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as copper or gold complexes to facilitate the formation of the enynone structure. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dec-2-EN-5-YN-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to different products.
Substitution: The enynone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
Dec-2-EN-5-YN-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Wirkmechanismus
The mechanism of action of Dec-2-EN-5-YN-4-one involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various nucleophilic addition and substitution reactions. The compound can interact with different molecular targets, including enzymes and receptors, through these reactions, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dec-2-EN-5-YN-4-one include other enynones such as:
- Alk-2-en-4-yn-1-ones
- Alk-1-en-4-yn-3-ones
Uniqueness
What sets this compound apart from other enynones is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis of complex molecules, particularly in the development of heterocyclic compounds .
Eigenschaften
CAS-Nummer |
105363-19-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
dec-2-en-5-yn-4-one |
InChI |
InChI=1S/C10H14O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
QDEHSJLTOIUQCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
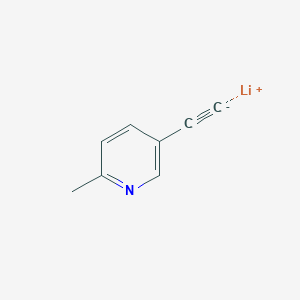
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
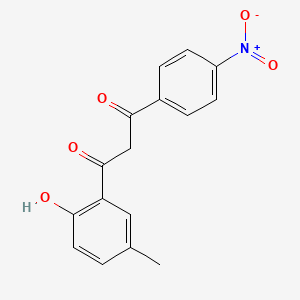

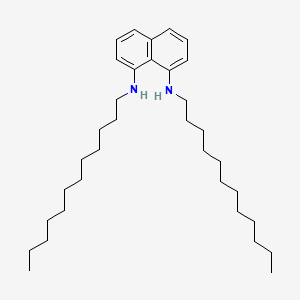
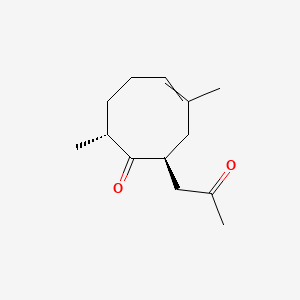
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)

